Product packaging for 7-Bromo-1,2-benzoxazole-4-carboxylic acid(Cat. No.:)

7-Bromo-1,2-benzoxazole-4-carboxylic acid

Cat. No.: B13291265
M. Wt: 242.03 g/mol
InChI Key: FRNHYWFOXNUQMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Bromo-1,2-benzoxazole-4-carboxylic acid is a benzoxazole-based chemical building block of interest in medicinal and organic chemistry research. The benzoxazole core is a privileged scaffold in drug discovery due to its planar, aromatic structure and its ability to interact with biological targets, often serving as an isostere for nucleic acid bases like guanine and adenine . This specific derivative is functionalized with a bromo substituent and a carboxylic acid group, making it a versatile intermediate for further synthetic elaboration. Researchers can utilize the carboxylic acid for amide coupling or esterification, while the bromo group enables metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions, to create diverse compound libraries . Benzoxazole derivatives are known to exhibit a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant effects, and are found in several market-available drugs . As such, this compound is a valuable precursor for constructing novel molecules in the search for new therapeutic agents and functional materials. It is supplied strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H4BrNO3 B13291265 7-Bromo-1,2-benzoxazole-4-carboxylic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H4BrNO3

Molecular Weight

242.03 g/mol

IUPAC Name

7-bromo-1,2-benzoxazole-4-carboxylic acid

InChI

InChI=1S/C8H4BrNO3/c9-6-2-1-4(8(11)12)5-3-10-13-7(5)6/h1-3H,(H,11,12)

InChI Key

FRNHYWFOXNUQMM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1C(=O)O)C=NO2)Br

Origin of Product

United States

Derivatization and Analog Development of 7 Bromo 1,2 Benzoxazole 4 Carboxylic Acid

Transformations of the Carboxylic Acid Functionality

The carboxylic acid group is a versatile functional handle for a wide array of chemical transformations, allowing for the introduction of various pharmacophores and modulating physicochemical properties like solubility, lipophilicity, and metabolic stability.

Esterification is a fundamental derivatization of the carboxyl group, often employed to mask the polarity of the acid or to serve as a prodrug strategy. The reaction involves treating the carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.com This process, known as Fischer esterification, is an equilibrium-driven reaction where the alcohol is typically used in excess to drive the reaction towards the ester product. masterorganicchemistry.com

For 7-Bromo-1,2-benzoxazole-4-carboxylic acid, conversion to its corresponding methyl ester, Methyl 7-bromo-1,2-benzoxazole-4-carboxylate, is a common transformation. This can be achieved by reacting the parent acid with methanol (B129727) under acidic conditions (e.g., using sulfuric acid or tosic acid) or by using milder reagents like N-bromosuccinimide (NBS) as a catalyst. masterorganicchemistry.comnih.gov

Table 1: Representative Esterification Reaction

Reactant Reagent/Conditions Product

The formation of an amide bond is one of the most frequently utilized reactions in medicinal chemistry, allowing for the connection of the benzoxazole (B165842) core to various amine-containing fragments. growingscience.com Direct condensation of a carboxylic acid and an amine is generally unfavorable and requires activation of the carboxyl group. luxembourg-bio.comnih.gov This is typically achieved using a wide variety of "coupling reagents." luxembourg-bio.com

Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC), as well as uronium/aminium salts such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium). luxembourg-bio.comhepatochem.com The reaction proceeds by forming a highly reactive O-acylisourea intermediate (with carbodiimides) or an active ester (with HATU), which is then readily attacked by the amine nucleophile to form the stable amide bond. luxembourg-bio.com These methods are broadly applicable for coupling this compound with a diverse range of primary and secondary amines. nih.govnih.gov

Table 2: Common Coupling Reagents for Amide Synthesis

Coupling Reagent Class Example Activating Mechanism
Carbodiimides EDAC, DCC Forms a reactive O-acylisourea intermediate. luxembourg-bio.com
Uronium/Aminium Salts HATU Forms a reactive O-acylisourea active ester. luxembourg-bio.com
Phosphonium (B103445) Salts PyBOP Forms a reactive phosphonium ester.

Beyond esters and amides, the carboxyl group can be transformed into other functional groups to further expand the chemical diversity of analogs. These derivatizations can alter the hydrogen bonding capacity, polarity, and chemical reactivity of the molecule.

One such transformation is the conversion to acyl hydrazides. This is typically achieved by first converting the carboxylic acid to a more reactive species, such as an ester or acid chloride, followed by reaction with hydrazine (B178648) (H₂NNH₂). thermofisher.com Acyl hydrazides are valuable intermediates for synthesizing other heterocyclic systems.

Another possibility is the reduction of the carboxylic acid to a primary alcohol (a hydroxymethyl group). This transformation can be accomplished using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) complexes. This removes the acidic proton and introduces a new site for further functionalization, such as ether or ester formation.

Table 3: Alternative Carboxyl Group Transformations

Target Functional Group Typical Reagents Product Structure Fragment
Acyl Hydrazide 1. SOCl₂ or Esterification2. Hydrazine (N₂H₄) -C(=O)NHNH₂
Primary Alcohol Lithium Aluminum Hydride (LiAlH₄) or Borane (BH₃) -CH₂OH

Structural Modifications of the Benzoxazole Ring System

Modifications to the core heterocyclic ring system can significantly influence the molecule's electronic properties, conformation, and interaction with biological targets.

The introduction of new substituents onto the benzene (B151609) portion of the benzoxazole ring is governed by the principles of electrophilic aromatic substitution. researchgate.net The directing effects of the substituents already present on the ring—the bromine atom, the carboxylic acid group, and the fused oxazole (B20620) ring—determine the position of any new incoming group.

Bromo Group (at C7): Halogens are deactivating yet ortho- and para-directing.

Carboxyl Group (at C4): This is a deactivating and meta-directing group.

The bromine atom at the 7-position is a key site for modification. One important reaction is the halogen-metal exchange, where the C-Br bond is converted into a C-metal bond. organic-chemistry.org This is typically achieved using organolithium reagents (like n-butyllithium) or via Grignard reagent formation. organic-chemistry.org The resulting organometallic intermediate is a potent nucleophile and can react with a wide range of electrophiles (e.g., CO₂, aldehydes, alkyl halides) to introduce new carbon-based substituents at the C7 position. researchgate.net

Further halogenation, for instance, an additional bromination using N-bromosuccinimide (NBS) and a suitable catalyst, could also be explored. nsf.gov Based on the directing effects discussed previously, the most probable site for the introduction of a second bromine atom would be the C5 position.

Table 4: Potential Ring Modifications

Reaction Type Reagents Potential Product
Halogen-Metal Exchange & Quench 1. n-BuLi or Mg2. Electrophile (e.g., CO₂) 1,2-Benzoxazole-4,7-dicarboxylic acid
Nitration HNO₃, H₂SO₄ 7-Bromo-5-nitro-1,2-benzoxazole-4-carboxylic acid

Lack of Publicly Available Research Data Precludes Article Generation

The performed searches aimed to uncover information regarding the synthesis of derivatives, the creation of analog libraries, and the subsequent biological evaluation of these compounds. However, the scientific databases and public domain resources did not yield any publications or specific data sets related to "this compound" in this context.

Therefore, it is not possible to generate an article that adheres to the user's detailed outline and content requirements, as the foundational research findings, data tables, and detailed synthetic methodologies necessary for such an article are not available in the public domain. The creation of a scientifically accurate and informative article on this specific subject is contingent on the existence of such primary research, which appears to be absent at this time.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For 7-Bromo-1,2-benzoxazole-4-carboxylic acid, both ¹H and ¹³C NMR spectroscopy would be essential.

¹H NMR: This technique would identify the number of chemically distinct protons, their connectivity, and their electronic environment. The expected spectrum would show distinct signals for the aromatic protons on the benzoxazole (B165842) ring system and a characteristic signal for the carboxylic acid proton. The chemical shifts (δ) and coupling constants (J) would allow for the unambiguous assignment of each proton to its position on the molecule.

¹³C NMR: This analysis would reveal the number of unique carbon atoms in the molecule, including the carbons of the benzoxazole core, the bromine-substituted carbon, and the carboxylic acid carbon. The chemical shifts would provide information about the hybridization and electronic environment of each carbon atom.

A hypothetical data table for the expected NMR data is presented below to illustrate the type of information that would be sought.

¹H NMR (Hypothetical Data) ¹³C NMR (Hypothetical Data)
Chemical Shift (ppm) Assignment Chemical Shift (ppm)
13.0 - 11.0 (s, 1H)-COOH165.0 - 160.0
8.5 - 7.5 (m, 3H)Ar-H155.0 - 110.0

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

IR Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid (typically a broad band around 3300-2500 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700 cm⁻¹), C=N and C=C stretching vibrations of the benzoxazole ring (in the 1600-1400 cm⁻¹ region), and the C-Br stretch (at lower wavenumbers).

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring system.

A representative data table for expected vibrational spectroscopy data is shown below.

Vibrational Frequency (cm⁻¹) Assignment
3300 - 2500 (broad)O-H stretch (Carboxylic Acid)
~1700C=O stretch (Carboxylic Acid)
1600 - 1400C=N, C=C stretch (Aromatic Ring)
Below 700C-Br stretch

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and providing clues about its structure through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact molecular mass, confirming its elemental composition. The mass spectrum would show a characteristic isotopic pattern for the bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Chromatographic Techniques for Compound Purity and Mixture Analysis

Chromatographic methods are crucial for assessing the purity of a synthesized compound and for separating it from reaction mixtures.

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for determining the purity of non-volatile organic compounds. A single sharp peak in the chromatogram would indicate a high degree of purity for this compound. The retention time would be a characteristic property of the compound under specific chromatographic conditions (e.g., column type, mobile phase composition, flow rate).

Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with mass spectrometry would allow for the simultaneous separation and identification of the compound and any impurities present.

Computational and Theoretical Investigations of 7 Bromo 1,2 Benzoxazole 4 Carboxylic Acid and Its Analogs

Quantum Chemical Calculations (Density Functional Theory) for Electronic Properties and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict the electronic properties and reactivity of novel compounds, including benzoxazole (B165842) derivatives. researchgate.netresearchgate.net DFT calculations are instrumental in understanding the fundamental characteristics of a molecule by analyzing its electron distribution and orbital energies.

The electronic behavior of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for determining molecular stability and reactivity. A small energy gap suggests high polarizability and chemical reactivity, meaning the molecule can undergo electronic transitions easily. nih.gov

For benzoxazole analogs, DFT calculations are used to map the electron density distribution and generate Molecular Electrostatic Potential (MEP) surfaces. researchgate.netresearchgate.net These maps are invaluable for identifying the electron-rich and electron-poor regions of a molecule. In a typical benzoxazole structure, MEP analysis often reveals negative potential (electron-rich regions) around the oxygen and nitrogen atoms of the oxazole (B20620) ring and the carbonyl oxygen of the carboxylic acid group, indicating likely sites for electrophilic attack. Conversely, positive potential (electron-deficient regions) is often associated with the hydrogen atoms, particularly the acidic proton of the carboxyl group. researchgate.net

These computational analyses provide a detailed picture of the charge distribution across the molecule, which is essential for predicting intermolecular interactions, such as hydrogen bonding.

Table 1: Key Electronic and Reactivity Descriptors Derived from DFT Calculations. This table outlines the primary parameters calculated using DFT to predict the electronic properties and chemical reactivity of a molecule.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify a molecule's reactivity. These include ionization potential, electron affinity, electronegativity, chemical hardness, and the electrophilicity index. researchgate.net For instance, studies on brominated benzoxazole derivatives have utilized these DFT-derived parameters to identify specific reactive sites within the molecules. researchgate.net Such analyses on N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide indicated the reactive importance of its carbonyl and amino groups, along with the bromine atom. researchgate.net These theoretical calculations help in predicting how a molecule like 7-Bromo-1,2-benzoxazole-4-carboxylic acid would behave in a chemical reaction, guiding synthetic strategies and mechanistic studies.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvent Interactions

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, stability, and interactions with the surrounding environment, such as water. researchgate.netresearchgate.net

For benzoxazole analogs, MD simulations are frequently used to study the stability of a ligand when bound to a biological target, such as a protein. researchgate.net Key metrics analyzed during an MD simulation include the Root Mean Square Deviation (RMSD), which measures the average deviation of the ligand's atoms from a reference structure, indicating its stability within the binding pocket. A low and stable RMSD value suggests a stable binding mode. The Root Mean Square Fluctuation (RMSF) is used to identify the flexibility of different parts of the molecule. researchgate.net

Furthermore, MD simulations can elucidate the role of solvent molecules, particularly water, in mediating ligand-receptor interactions. researchgate.net By simulating the compound in an aqueous environment, researchers can understand its solvation and how water molecules might influence its conformational preferences and binding capabilities. For a molecule like this compound, MD simulations would be crucial for assessing its stability and dynamic behavior in a physiological environment. researchgate.net

In Silico Modeling for Structure-Activity Relationship (SAR) Studies

In silico modeling encompasses a range of computational techniques used to predict the biological activity of molecules and to understand the relationship between their chemical structure and their function. These methods are fundamental in rational drug design.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. researchgate.net This method is widely used to screen virtual libraries of compounds against a specific biological target and to predict the binding affinity and interaction patterns of potential drug candidates.

Numerous studies have employed molecular docking to investigate the potential of benzoxazole derivatives as inhibitors for various enzymes and receptors. nih.gov For example, analogs have been docked into the active sites of targets such as the 50S ribosome (an antibacterial target), DNA gyrase, and various protein kinases involved in cancer, like VEGFR-2. nih.govresearchgate.netd-nb.info The docking results provide a binding energy score, which estimates the strength of the interaction, and a detailed view of the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) that stabilize the ligand in the active site. researchgate.netnih.gov This information is vital for understanding the mechanism of action and for designing modifications to improve potency and selectivity.

Table 2: Representative Molecular Docking Studies of Benzoxazole Analogs and Related Structures. This table summarizes results from various molecular docking studies, showing the protein targets, predicted binding affinities, and key amino acid interactions for different classes of benzoxazole derivatives.

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity. researchgate.net 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA), go a step further by considering the three-dimensional properties of the molecules.

In a CoMFA study, a set of structurally related compounds with known biological activities are aligned based on a common scaffold. The steric (shape) and electrostatic (charge) fields around each molecule are then calculated at various points on a 3D grid. researchgate.net Statistical methods, typically Partial Least Squares (PLS) regression, are used to build a mathematical equation that relates the variations in these fields to the differences in biological activity. The resulting model can be visualized as contour maps, which highlight regions where modifications to the molecular structure are likely to increase or decrease activity. For example, a map might show that adding a bulky group in a specific region (favorable steric field) or an electronegative group in another (favorable electrostatic field) would enhance the desired biological effect.

QSAR studies on benzoxazole derivatives have successfully created robust models predicting their antimicrobial and anticancer activities. researchgate.netnih.gov These models are validated using statistical metrics like the cross-validated correlation coefficient (q²) and the predictive correlation coefficient (R²pred) to ensure their reliability and predictive power. nih.gov Such models are invaluable for guiding the synthesis of new analogs with improved potency.

Computational Studies on Molecular Stability and Degradation Mechanisms (e.g., Autoxidation)

Computational and theoretical investigations provide crucial insights into the intrinsic properties of this compound, offering predictions of its molecular stability and potential degradation pathways. While specific computational studies on this exact molecule are not extensively available, valuable information can be extrapolated from research on analogous benzoxazole derivatives, bromo-aromatic compounds, and aromatic carboxylic acids. These studies typically employ methods like Density Functional Theory (DFT) to elucidate electronic structure, reactivity, and potential mechanisms of decomposition.

Molecular Stability and Electronic Properties

The stability of a molecule is intrinsically linked to its electronic structure. A key indicator of chemical reactivity and stability is the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap. A larger HOMO-LUMO gap generally implies higher stability and lower chemical reactivity.

Computational studies on various benzoxazole derivatives have calculated HOMO-LUMO energy gaps to understand their structure-activity relationships. For instance, DFT calculations on biologically active benzoxazole derivatives have been performed to analyze their molecular geometry and electronic properties. semanticscholar.orgdoaj.org One study calculated the HOMO-LUMO energy gap for three different benzoxazole compounds, with values ranging from 3.80 eV to 4.27 eV. semanticscholar.org A smaller gap, as seen in one of the analyzed compounds (3.80 eV), suggests a higher chemical reactivity. semanticscholar.org

Table 1: Representative HOMO-LUMO Energy Gaps for Analogous Benzoxazole Derivatives This table is interactive. Click on the headers to sort the data.

Compound Basis Set HOMO (eV) LUMO (eV) Energy Gap (eV) Reference
4-methyl-2-phenyl-7-isopropyl-1,3-benzoxazol-5-ol 6-31G*(d) - - 4.27 semanticscholar.org
2-(2-hydroxynaphtalen-1-yl)-4-methyl-7-isopropyl-1,3-benzoxazol-5-ol 6-31G*(d) - - 3.80 semanticscholar.org

Potential Degradation Mechanisms

Computational studies can predict the most likely pathways for a molecule's degradation by calculating the energy barriers for various potential reactions. For this compound, several degradation routes can be hypothesized based on its functional groups.

Decarboxylation: A common degradation pathway for aromatic carboxylic acids is decarboxylation, the removal of the carboxyl group as carbon dioxide. nih.govresearchgate.net This reaction can be facilitated by heat and other factors. researchgate.net Computational studies on the decarboxylation of other aromatic acids have estimated the reaction's Gibbs free energy, indicating its thermodynamic favorability. nih.gov For example, the thermal decomposition of biphenyl-2-carboxylic acid involves decarboxylation to produce biphenyl. acs.org It is plausible that this compound could undergo a similar process to yield 7-Bromo-1,2-benzoxazole.

C-Br Bond Cleavage: The carbon-bromine bond is another potential site of reactivity. The bond dissociation energy (BDE) is a critical parameter in determining the likelihood of homolytic cleavage to form radicals. Theoretical calculations of BDEs for various bromo-aromatic compounds show that the energy required for C-Br bond cleavage is influenced by the molecular structure. nih.gov For instance, the experimental BDE of bromobenzene (B47551) is approximately 82.6 kcal/mol. nih.gov The presence of the fused oxazole ring and the carboxylic acid group would likely modify the C-Br BDE in the target molecule. Initiation of degradation via C-Br bond cleavage could lead to a variety of subsequent radical-mediated reactions.

Table 2: Calculated Bond Dissociation Energies (BDEs) for Relevant Bonds in Analogous Compounds This table is interactive. Click on the headers to sort the data.

Compound Bond Calculation Method BDE (kcal/mol) Reference
Bromobenzene C-Br Experimental 82.6 nih.gov
Chlorobenzene C-Cl G3B3 99.0 nih.gov

Autoxidation Mechanisms: Autoxidation is a spontaneous oxidation process that occurs in the presence of oxygen and often involves a free-radical chain reaction. For aromatic compounds, autoxidation can be initiated by the abstraction of a hydrogen atom or by other radical addition reactions. whiterose.ac.uk

A plausible, yet hypothetical, autoxidation mechanism for this compound could be initiated by the formation of a radical, either through C-H bond cleavage on the aromatic ring or potentially through cleavage of the C-Br or O-H (of the carboxylic acid) bonds. This initial radical (R•) can then react with molecular oxygen (O₂) to form a peroxy radical (ROO•). This peroxy radical can subsequently abstract a hydrogen atom from another molecule to form a hydroperoxide (ROOH) and a new radical, thus propagating the chain reaction.

DFT studies have been employed to investigate the autoxidation mechanisms of various organic molecules, including aromatic compounds and unsaturated aldehydes. copernicus.orgnih.gov These studies calculate the energetic barriers for the different steps of the autoxidation process (initiation, propagation, termination) to determine the most likely reaction pathways. whiterose.ac.uknih.gov A comprehensive computational study on this compound would be required to delineate its specific autoxidation profile and identify the primary degradation products.

Research Applications and Biological Relevance of 7 Bromo 1,2 Benzoxazole 4 Carboxylic Acid Derivatives

Antimicrobial Activity Studies in In Vitro Systems

While the benzoxazole (B165842) scaffold is a recognized pharmacophore in the development of antimicrobial agents, specific studies detailing the antimicrobial activity of 7-Bromo-1,2-benzoxazole-4-carboxylic acid derivatives could not be identified in the reviewed literature. The broader family of benzoxazole derivatives has demonstrated a wide spectrum of antimicrobial activities.

Evaluation against Gram-Positive and Gram-Negative Bacterial Strains

There is no specific data available from in vitro studies evaluating the efficacy of this compound derivatives against Gram-positive and Gram-negative bacterial strains. However, research on the general class of benzoxazoles has shown that these compounds can be effective against a range of bacteria. For instance, certain 2-arylbenzoxazole derivatives have shown notable activity against Gram-negative bacteria like Pseudomonas aeruginosa and Gram-positive bacteria such as Enterococcus faecalis. Other studies on 2-substituted benzoxazoles have reported potent activity against strains like Escherichia coli. The antimicrobial potential of these compounds is often linked to their ability to inhibit essential bacterial enzymes.

Table 1: Antibacterial Activity of Benzoxazole Derivatives (Illustrative) No specific data is available for this compound derivatives. The table below is an example based on general benzoxazole compounds.

Compound ClassBacterial StrainMIC (µg/mL)
2-ArylbenzoxazolePseudomonas aeruginosa0.25
2-ArylbenzoxazoleEnterococcus faecalis0.5
2-Phenyl BenzoxazoleEscherichia coli<25
2-N-Phenyl BenzoxazoleEscherichia coli<25

Antifungal Efficacy Against Pathogenic Fungi

Specific research on the antifungal efficacy of this compound derivatives against pathogenic fungi is not present in the available scientific literature. Nonetheless, the benzoxazole nucleus is a component of various compounds that have been investigated for antifungal properties. Studies have shown that some benzoxazole derivatives exhibit moderate to significant activity against fungal strains such as Candida albicans and Aspergillus clavatus. For example, certain synthesized benzoxazole derivatives showed inhibitory effects on Candida species, with one compound demonstrating a minimum inhibitory concentration (MIC) of 15.6 µg/mL against Candida krusei. The mechanism for this activity is thought to involve disruption of the fungal plasma membrane.

Antitubercular Potential and Mechanisms

A review of the literature did not yield studies specifically investigating the antitubercular potential of this compound derivatives. The benzoxazole scaffold, however, is considered a promising heterocycle in the development of new anti-tuberculosis agents. Dinitrobenzylsulfanyl derivatives of benzoxazole, for instance, have shown significant activity against both sensitive and resistant strains of Mycobacterium tuberculosis. The mechanism of action for some benzoxazole-based compounds has been linked to the inhibition of specific mycobacterial enzymes, which disrupts essential cellular processes in the pathogen.

Anticancer and Antiproliferative Investigations in Cell-Based Assays

There is a lack of published research on the anticancer and antiproliferative effects of this compound derivatives in cell-based assays. The broader class of benzoxazole derivatives, however, has been the subject of extensive cancer research. These compounds have been evaluated for their potential to inhibit the growth of various cancer cell lines and to modulate key cellular pathways involved in cancer progression.

Cytotoxicity Screening against Various Human Cancer Cell Lines

No specific data on the cytotoxicity of this compound derivatives against human cancer cell lines is available. In contrast, numerous studies have demonstrated the cytotoxic potential of other benzoxazole analogs. For example, certain novel benzoxazole derivatives have shown promising anticancer activity against a panel of human cancer cell lines, including non-small cell lung cancer (NCI-H460), with some derivatives exhibiting higher potency than the reference drug etoposide. Similarly, other series have been tested against breast cancer cell lines (MCF-7, MDA-MB-231) and colorectal cancer lines (HT-29, HCT116), showing significant antiproliferative activity.

Table 2: Cytotoxic Activity of Benzoxazole Derivatives Against Human Cancer Cell Lines (Illustrative) No specific data is available for this compound derivatives. The table below is an example based on general benzoxazole compounds.

Compound ClassCancer Cell LineIC₅₀ (µM)
Naphtho[1,2-d]oxazoleA549 (Lung)2.18 - 2.89
Benzoxazole-based hybridMCF-7 (Breast)Data dependent on specific derivative
Benzoxazole-based hybridMDA-MB-231 (Breast)Data dependent on specific derivative
Benzoxazole-based antagonistHT-29 (Colorectal)Data dependent on specific derivative

Modulation of Cellular Pathways and Enzyme Inhibition (e.g., DNA Topoisomerase, DNA Gyrase)

Specific studies on the modulation of cellular pathways or enzyme inhibition by this compound derivatives could not be found. However, the mechanism of action for many biologically active benzoxazoles involves the inhibition of crucial enzymes. DNA gyrase, an enzyme essential for bacterial DNA replication, has been identified as a target for antibacterial benzoxazole derivatives. In the context of anticancer activity, eukaryotic DNA topoisomerase I and II are key targets. Several 2,5-disubstituted-benzoxazole derivatives have been shown to be potent inhibitors of both DNA topoisomerase I and II, with some compounds exhibiting greater potency than the standard drugs camptothecin (B557342) and etoposide.

Table 3: Enzyme Inhibitory Activity of Benzoxazole Derivatives (Illustrative) No specific data is available for this compound derivatives. The table below is an example based on general benzoxazole compounds.

Compound ClassTarget EnzymeIC₅₀ (µM)
5-Amino-2-(p-fluorophenyl)benzoxazoleDNA Topoisomerase I132.3
5-Chloro-2-(p-methylphenyl)benzoxazoleDNA Topoisomerase II22.3
2-(p-Nitrobenzyl)benzoxazoleDNA Topoisomerase II17.4

Anti-inflammatory and Analgesic Research Applications

Derivatives of benzoxazole have been extensively investigated for their potential as anti-inflammatory and analgesic agents. jocpr.commdpi.com The core structure is found in non-steroidal anti-inflammatory drugs (NSAIDs) like flunoxaprofen (B1672895) and benoxaprofen. researchgate.net Research has shown that substitutions on the benzoxazole ring can significantly influence these activities.

Studies on various benzoxazole derivatives have demonstrated their potential to inhibit key enzymes in the inflammatory pathway, such as cyclooxygenase (COX). acs.orgnih.gov For instance, a series of 2-(2-arylphenyl)benzoxazoles were identified as selective COX-2 inhibitors, a key target for anti-inflammatory drugs. acs.orgnih.gov The anti-inflammatory potency of these compounds was found to be comparable to clinically used NSAIDs like celecoxib (B62257) and diclofenac. acs.orgnih.gov

While direct experimental data on the anti-inflammatory and analgesic activities of this compound is not extensively available in the public domain, the known pharmacological profiles of related compounds suggest that this derivative would be a candidate for such research. The presence of the bromine atom and the carboxylic acid group are expected to modulate its biological activity.

Table 1: Investigated Anti-inflammatory and Analgesic Activities of Benzoxazole Derivatives
Compound ClassBiological Target/ModelObserved Activity
2-(2-Arylphenyl)benzoxazolesCyclooxygenase-2 (COX-2)Selective inhibition, with potency comparable to celecoxib and diclofenac. acs.orgnih.gov
General Benzoxazole DerivativesCarrageenan-induced rat paw edemaSignificant anti-inflammatory effects.
Flunoxaprofen/BenoxaprofenNSAID activityEstablished anti-inflammatory and analgesic properties. researchgate.net

Exploration of Other Diverse Biological Activities in Pre-Clinical Research

The benzoxazole nucleus is a versatile scaffold that has been incorporated into compounds exhibiting a wide array of biological activities beyond anti-inflammatory and analgesic effects. nih.govresearchgate.net Pre-clinical research has explored benzoxazole derivatives for their potential as antimicrobial, anticancer, and anticonvulsant agents, among others. nih.govresearchgate.netijpbs.com

The introduction of different substituents at various positions on the benzoxazole ring system has led to the discovery of compounds with significant biological potential. For example, certain substituted benzoxazoles have demonstrated potent antimicrobial activity against a range of bacterial and fungal strains. ijpbs.com Others have been investigated as anticancer agents, with some derivatives showing promising cytotoxicity against various cancer cell lines. nih.gov The diverse biological activities of benzoxazole derivatives underscore the importance of this scaffold in drug discovery and development.

Table 2: Diverse Pre-Clinical Biological Activities of Benzoxazole Derivatives
Biological ActivityExample of Derivative ClassKey Findings
Antimicrobial2-Mercapto-N-(substituted arylidine) benzoxazole-5-carbohydrazidesPromising activity against various bacterial strains. ijpbs.com
AnticancerBenzoxazole linked 1,3,4-oxadiazolesPotent activity against several cancer cell lines. nih.gov
AnticonvulsantVarious substituted benzoxazolesIdentified as potential anticonvulsant agents in pre-clinical models.
AntiviralSubstituted benzoxazolesActivity against various viruses has been reported. ijpbs.com

Structure-Activity Relationship (SAR) Studies of Bromobenzoxazole Carboxylic Acid Derivatives for Specific Biological Targets

The biological activity of benzoxazole derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring. Structure-activity relationship (SAR) studies are crucial for understanding how these structural modifications influence the pharmacological profile of the compounds and for designing more potent and selective agents.

The introduction of a bromine atom onto the benzoxazole scaffold can significantly impact its pharmacological properties. Halogen substitutions, in general, are known to modulate factors such as lipophilicity, metabolic stability, and binding affinity to biological targets.

In the context of benzoxazole derivatives, bromination has been shown to influence their biological activity. For instance, studies on N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide demonstrated the effect of a bromine substituent on its antimicrobial properties. jocpr.com The position of the bromine atom is also critical. SAR studies have indicated that the placement of electron-withdrawing groups, such as bromine, at specific positions can enhance the biological effects of the molecule. researchgate.net

The carboxylic acid group is a key functional group in many pharmacologically active molecules, often playing a critical role in their interaction with biological targets. This group can act as a hydrogen bond donor and acceptor, and at physiological pH, it is typically ionized, allowing for ionic interactions.

In the context of benzoxazole derivatives, the carboxylic acid moiety is expected to be a crucial determinant of their biological activity. While direct molecular recognition studies for this compound are not widely reported, research on related structures, such as benzimidazole-4-carboxylic acid derivatives, has highlighted the importance of this group for high-affinity binding to specific receptors. nih.gov The carboxylic acid can engage in key hydrogen bonding and ionic interactions within the binding pocket of a target protein, thereby anchoring the molecule and contributing to its potency and selectivity.

For example, the introduction of various aryl groups at the 2-position of the benzoxazole ring has been a common strategy to modulate the anti-inflammatory and anticancer activities of these compounds. acs.orgnih.govnih.gov The electronic properties of these substituents (electron-donating or electron-withdrawing) and their steric bulk can significantly influence the binding affinity and efficacy of the resulting derivatives. researchgate.net

Positional isomerism also plays a crucial role. The same substituent at different positions on the benzoxazole ring can lead to vastly different pharmacological profiles. This highlights the importance of precise structural control in the design and synthesis of new benzoxazole-based therapeutic agents.

Future Directions and Unexplored Research Avenues for 7 Bromo 1,2 Benzoxazole 4 Carboxylic Acid

Development of Novel and Highly Efficient Synthetic Methodologies

The synthesis of benzoxazole (B165842) derivatives is a well-established field, often involving the condensation of 2-aminophenols with carboxylic acids or their derivatives. nih.govjocpr.com However, the specific synthesis of 7-Bromo-1,2-benzoxazole-4-carboxylic acid presents unique challenges and opportunities for methodological innovation. Future research should focus on the development of synthetic routes that are not only efficient and high-yielding but also adhere to the principles of green chemistry.

Table 1: Potential Catalysts for the Synthesis of this compound

Catalyst TypePotential Advantages
Magnetic NanoparticlesEasy separation, reusability, environmentally friendly
Brønsted Acidic Ionic LiquidsHigh yields, recyclable, solvent-free conditions
Samarium TriflateMild reaction conditions, reusable
Copper(II) Oxide NanoparticlesLigand-free, recyclable

Advanced Derivatization Strategies for Enhanced Biological Targeting and Selectivity

The benzoxazole scaffold is a common feature in a wide range of biologically active compounds, exhibiting antimicrobial, anticancer, and anti-inflammatory properties, among others. researchgate.netnih.gov The presence of the bromo and carboxylic acid functional groups on this compound provides valuable handles for derivatization, allowing for the fine-tuning of its physicochemical properties and biological activity.

Future research should focus on creating a library of derivatives by modifying the carboxylic acid group, for instance, by converting it into esters, amides, or hydrazides. These modifications can significantly impact the molecule's solubility, bioavailability, and interaction with biological targets. Additionally, the bromine atom can be utilized in cross-coupling reactions to introduce a variety of substituents, further expanding the chemical space of accessible derivatives. The strategic design of these derivatives, guided by structure-activity relationship (SAR) studies, will be paramount in developing compounds with enhanced potency and selectivity for specific biological targets. nih.gov

In-depth Mechanistic Investigations of Biological Actions

While the biological activities of many benzoxazole derivatives have been reported, the precise mechanisms of action often remain elusive. researchgate.netnih.gov For any newly synthesized derivatives of this compound that exhibit promising biological activity, in-depth mechanistic studies will be essential.

These investigations could involve a range of techniques, from molecular biology assays to identify the specific cellular targets of the compounds, to biophysical methods to characterize the binding interactions between the molecule and its target. For example, if a derivative shows anticancer activity, studies could focus on its effects on cell cycle progression, apoptosis, and specific signaling pathways implicated in cancer. nih.gov Understanding the mechanism of action is not only crucial for optimizing the therapeutic potential of a compound but also for identifying potential off-target effects.

Integration of Multiscale Computational Approaches for Predictive Chemical Biology

In recent years, computational chemistry has become an indispensable tool in drug discovery and materials science. nih.govtandfonline.com For this compound, a variety of computational approaches can be employed to predict its properties and guide experimental work.

Molecular docking studies can be used to predict the binding affinity of the compound and its derivatives to various biological targets, helping to prioritize which compounds to synthesize and test. nih.govnih.gov Quantum chemical calculations can provide insights into the electronic structure and reactivity of the molecule, aiding in the design of new synthetic routes. Furthermore, molecular dynamics simulations can be used to study the conformational dynamics of the molecule and its interactions with its environment, providing a deeper understanding of its behavior at the atomic level. The integration of these computational methods with experimental studies will create a synergistic approach to the exploration of this compound.

Table 2: Computational Approaches for the Study of this compound

Computational MethodApplication
Molecular DockingPrediction of binding affinity to biological targets
Quantum Chemical CalculationsElucidation of electronic structure and reactivity
Molecular Dynamics SimulationsStudy of conformational dynamics and interactions
QSAR (Quantitative Structure-Activity Relationship)Correlation of chemical structure with biological activity

Exploration in Non-Biological Applications and Materials Science

The potential applications of this compound are not limited to the biological realm. The unique electronic and photophysical properties of the benzoxazole ring system make it a promising candidate for applications in materials science. ajchem-a.comajchem-a.com

Future research could explore the use of this compound as a building block for the synthesis of novel organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The presence of the bromo and carboxylic acid groups allows for the facile incorporation of the molecule into larger polymeric or supramolecular structures. Additionally, the potential for this compound to act as a sensor or a ligand for metal complexes warrants investigation. The exploration of these non-biological applications could open up entirely new avenues of research for this versatile molecule.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for introducing a bromine substituent at the 7-position of 1,2-benzoxazole-4-carboxylic acid?

  • Methodology : Bromination typically employs reagents like NN-bromosuccinimide (NBS) or bromine in the presence of Lewis acids (e.g., FeBr3_3). Reaction conditions (temperature, solvent polarity) should be systematically varied. For example, polar aprotic solvents (DMF, DMSO) may enhance electrophilic substitution. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) and confirm regioselectivity using 1H^1H-NMR (e.g., downfield shifts for aromatic protons adjacent to Br). Compare with brominated analogs like 4-Bromo-2-methylbenzoic acid (mp 181°C, CAS 68837-59-2) to infer stability .

Q. How can researchers purify 7-Bromo-1,2-benzoxazole-4-carboxylic acid to achieve >95% purity?

  • Methodology : Use recrystallization with solvent pairs (e.g., ethanol/water) guided by melting point data. For example, 3-Bromobenzoic acid (mp 154–158°C) is purified via recrystallization in aqueous ethanol . Alternatively, employ preparative HPLC with a C18 column (acetonitrile/water + 0.1% TFA). Validate purity using HPLC-UV (λ = 254 nm) and compare retention times with standards.

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR : Acquire 1H^1H, 13C^{13}C-NMR, and DEPT-135 spectra in deuterated DMSO. The benzoxazole ring protons resonate at δ 8.1–8.5 ppm, while the carboxylic acid proton appears as a broad peak (~δ 13 ppm).
  • Mass Spectrometry : High-resolution ESI-MS should match the theoretical molecular weight (C8_8H4_4BrNO3_3: 256.94 g/mol). Cross-reference with related compounds like 1,2-benzoxazole-4-carboxylic acid (C7_7H5_5NO3_3) .
  • FT-IR : Confirm carboxylic acid O-H stretch (~2500–3000 cm1^{-1}) and benzoxazole C=N stretch (~1620 cm1^{-1}).

Advanced Research Questions

Q. How does the benzoxazole ring’s electronic environment influence the compound’s reactivity under acidic or basic conditions?

  • Methodology : Perform stability studies by incubating the compound in buffers (pH 1–14) at 25°C and 60°C. Monitor degradation via LC-MS every 24 hours. The electron-withdrawing Br and carboxylic acid groups may increase ring susceptibility to hydrolysis. Compare with 5-Bromo-2,1,3-benzoxadiazole (mp 72–74°C), which has similar electronic properties .

Q. What role does this compound play in designing bioactive heterocycles for medicinal chemistry?

  • Methodology : Use it as a precursor for coupling reactions (e.g., Suzuki-Miyaura with boronic acids) to generate derivatives. For example, brominated benzodiazepines like Bromazepam (CAS 1812-30-2) are synthesized via analogous halogenated intermediates . Screen derivatives for activity against target enzymes (e.g., kinases) using fluorescence polarization assays.

Q. How can researchers resolve contradictions in reported synthetic yields due to byproduct formation?

  • Methodology : Optimize reaction stoichiometry and quenching protocols. For instance, if bromine excess causes di-substitution, use a 1:1 molar ratio of substrate to NBS. Analyze byproducts via LC-MS and isolate isomers (e.g., 3-Bromo-2-methylbenzoic acid vs. 4-Bromo-2-methylbenzoic acid) using preparative TLC .

Q. What advanced analytical methods are required to distinguish positional isomers in brominated benzoxazoles?

  • Methodology : Combine 2D-NMR (e.g., 1H^1H-13C^{13}C HSQC) to assign proton-carbon correlations. For example, NOESY can differentiate between 7-bromo and 5-bromo isomers based on spatial proximity of protons. Cross-validate with X-ray crystallography if single crystals are obtainable.

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodology : Follow SDS guidelines for brominated aromatics: use nitrile gloves, sealed goggles, and fume hoods. Store at 0–6°C if reactive (as seen with 2-Bromo-6-chlorophenylboronic acid) and avoid inhalation of fine powders .

Key Data from Literature

Property/CompoundValue/DescriptionSource Citation
Molecular Weight256.94 g/mol (theoretical)
Melting Point (analogs)72–74°C (5-Bromo-2,1,3-benzoxadiazole)
Purity Standards>97.0%(HPLC) for brominated acids
StabilitySensitive to hydrolysis above pH 10

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.